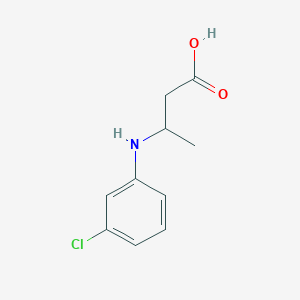

3-(3-Chloroanilino)butanoic acid

Description

3-(3-Chloroanilino)butanoic acid (hypothetical molecular formula: C₁₀H₁₂ClNO₂; molecular weight: ~213.66 g/mol) is a substituted butanoic acid derivative featuring a 3-chloroanilino group (-NH-C₆H₄-3-Cl) at the third carbon of the butanoic acid backbone. The compound combines a carboxylic acid group (for hydrogen bonding and acidity) with an aromatic amine substituent, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

83674-21-9 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

3-(3-chloroanilino)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c1-7(5-10(13)14)12-9-4-2-3-8(11)6-9/h2-4,6-7,12H,5H2,1H3,(H,13,14) |

InChI Key |

VGMMSBHENHMZBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(3-Chloroanilino)benzoic Acid

- Molecular Formula: C₁₃H₁₀ClNO₂

- Molecular Weight : 255.68 g/mol

- Key Features: The carboxylic acid group is attached to a benzene ring (benzoic acid backbone) instead of a butanoic chain. The 3-chloroanilino group is positioned at the fourth carbon of the benzene ring. Crystal Structure: Forms acid–acid dimers via hydrogen bonding, with a dihedral angle of 34.66° between aromatic rings, leading to a twisted molecular conformation .

- The dimerization propensity may differ due to the rigidity of the benzene ring versus the flexibility of the butanoic chain.

3-(3,5-Dichloroanilinocarbonyl)propionic Acid

- Molecular Formula : C₁₀H₈Cl₂N₂O₃

- Molecular Weight : 283.09 g/mol

- Key Features: Contains a 3,5-dichloroanilino group linked via a carbonyl (amide) group to a propionic acid backbone. The amide linkage introduces additional hydrogen-bonding capacity and rigidity .

- The propionic acid chain (C3) is shorter than butanoic acid (C4), affecting solubility and steric interactions.

2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid

- Molecular Formula : C₈H₈ClF₃N₂O₂

- Molecular Weight : 256.61 g/mol

- Key Features: A pyrazole ring with chloro- and trifluoromethyl substituents is attached to the second carbon of the butanoic acid chain.

- Comparison: The trifluoromethyl group introduces strong electronegativity, altering electronic properties and metabolic stability compared to the simpler 3-chloroanilino group.

Data Table: Key Structural and Physical Parameters

Notes and Limitations

Data Gaps: Direct experimental data on 3-(3-Chloroanilino)butanoic acid are absent in the provided evidence; comparisons rely on structurally related compounds.

Synthesis Methods : The Buchwald–Hartwig reaction (used for benzoic acid analogs) may require optimization for aliphatic backbones.

Recommendations : Further studies should focus on crystallography, solubility, and bioactivity assays to confirm theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.